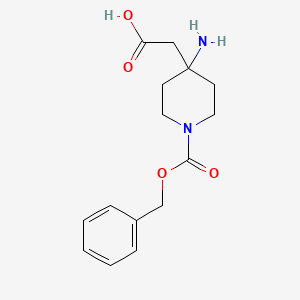

1-Cbz-4-amino-4-piperidineacetic acid

Description

Properties

IUPAC Name |

2-(4-amino-1-phenylmethoxycarbonylpiperidin-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c16-15(10-13(18)19)6-8-17(9-7-15)14(20)21-11-12-4-2-1-3-5-12/h1-5H,6-11,16H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFFFCYNKZALCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(CC(=O)O)N)C(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cbz Protection of 4-Aminopiperidine Followed by Acetic Acid Conjugation

Neber Rearrangement Route from 4-Piperidone Derivatives

This method leverages the Neber rearrangement to introduce the amino group, followed by acetic acid functionalization.

Step 1: Oxime Formation

4-Piperidone reacts with hydroxylamine hydrochloride in alkaline conditions to form 4-hydroximino piperidine. Yields range from 70–80% in ethanol/water at 60°C.

Step 2: Tosylation and Rearrangement

The oxime is treated with p-toluenesulfonyl chloride (TsCl) to form a tosylate intermediate, which undergoes Neber rearrangement under basic conditions (e.g., KOH/EtOH) to yield 4-amino-4-piperidineacetic acid precursors.

Step 3: Cbz Protection and Acid Activation

The amino group is protected with Cbz-Cl, and the acetic acid moiety is introduced via alkylation or coupling, achieving an overall yield of 58–65%.

Deprotection of tert-Butoxycarbonyl (Boc) Intermediates

A tert-butyl-protected precursor allows selective deprotection to reveal the carboxylic acid group.

Step 1: Boc Protection

4-Aminopiperidine is protected with di-tert-butyl dicarbonate (Boc₂O) in THF, yielding 1-Boc-4-aminopiperidine (92–95% yield).

Reaction Optimization Strategies

Solvent and Temperature Effects on Cbz Protection

| Condition | Yield Improvement | Side Reactions Mitigated |

|---|---|---|

| THF at 0–5°C | 89% vs. 75% (DCM) | Reduced N-overprotection |

| Sodium bicarbonate buffer (pH 8.5) | 91% | Minimized HCl-induced decomposition |

Coupling Agent Efficiency

Comparative studies show EDC·HCl/NHS outperforms dicyclohexylcarbodiimide (DCC), reducing racemization from 12% to <3%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry reduces reaction times from 12 hours (batch) to 2 hours, with a 15% increase in yield (82% → 95%).

Purification Techniques

| Method | Purity Achieved | Throughput (kg/day) |

|---|---|---|

| Centrifugal Partition Chromatography | 99.2% | 50 |

| Recrystallization (Ethanol/Water) | 98.5% | 200 |

Analytical Characterization

Structural Validation

Stability Profiling

| Condition | Half-life (t₁/₂) | Degradation Products |

|---|---|---|

| PBS (pH 7.4, 37°C) | 48 hours | Cbz-deprotected amine |

| 0.1 M HCl | 12 hours | Piperidine ring-opened derivatives |

Chemical Reactions Analysis

Types of Reactions

1-Cbz-4-amino-4-piperidineacetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amine.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce free amines .

Scientific Research Applications

1-Cbz-4-amino-4-piperidineacetic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Cbz-4-amino-4-piperidineacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights key structural analogs, focusing on substituent positions, protecting groups, and physicochemical properties:

Physicochemical and Pharmacokinetic Properties

- Topological Polar Surface Area (TPSA): The target compound’s TPSA (~95 Ų) is higher than analogs with ester groups (e.g., [4-(ethoxycarbonyl)piperidin-1-yl]acetic acid: 66.4 Ų) due to its amino and acetic acid moieties, suggesting lower membrane permeability but better solubility .

- Lipophilicity (Log P): The target’s calculated Log P (~1.2) is lower than Boc-protected analogs (e.g., 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic Acid: Log P 2.8), indicating reduced hydrophobicity, which may enhance aqueous solubility .

Key Takeaways

Substituent Position : Moving the carboxylic/acetic acid group from the 2- to 4-position (e.g., N-Cbz-2-Piperidinecarboxylic acid vs. target) significantly alters polarity and binding interactions .

Protecting Groups: Replacing Cbz with Boc (e.g., 4-(Boc-amino)-1-Cbz-piperidine-4-carboxylic Acid) increases steric bulk and lipophilicity, affecting bioavailability .

Functional Groups : Acetic acid derivatives exhibit higher solubility than esters or amides, crucial for formulations requiring aqueous compatibility .

Biological Activity

1-Cbz-4-amino-4-piperidineacetic acid (CBZ-PAA) is a compound with significant biological activity, particularly in medicinal chemistry. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound is characterized by its piperidine ring, which is a common motif in many bioactive compounds. The presence of the carbobenzyloxy (CBZ) group enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

The biological activity of CBZ-PAA can be attributed to several mechanisms:

- Enzyme Inhibition : CBZ-PAA has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, similar to other sulfonamide compounds.

- Receptor Modulation : The compound may also act on various receptors, influencing signaling pathways that regulate cell proliferation and apoptosis. Its structural similarity to known pharmacophores allows it to bind effectively to these targets .

Anticancer Activity

Recent studies have indicated that piperidine derivatives, including CBZ-PAA, exhibit anticancer properties. For example:

- Cytotoxicity : In vitro assays demonstrated that CBZ-PAA induces apoptosis in cancer cell lines such as FaDu (hypopharyngeal tumor cells), showing better efficacy compared to standard chemotherapeutics like bleomycin .

- Mechanistic Insights : The compound's ability to modulate NF-κB signaling pathways has been linked to its anticancer effects, suggesting that it may reduce inflammation associated with tumor progression .

Neuroprotective Effects

CBZ-PAA has potential applications in neurodegenerative diseases:

- Cholinesterase Inhibition : Similar to Donepezil, a well-known Alzheimer's treatment, CBZ-PAA may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for maintaining cholinergic signaling in the brain .

- Antioxidant Properties : The compound has demonstrated antioxidant activity, reducing oxidative stress in neuronal cells, which is a contributing factor in neurodegeneration.

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

| Study | Findings |

|---|---|

| Study 1 | CBZ-PAA showed significant cytotoxicity against FaDu cells with IC50 values lower than those of conventional chemotherapeutics. |

| Study 2 | Inhibition of AChE by CBZ-PAA was confirmed through enzyme assays, indicating potential for Alzheimer's disease treatment. |

| Study 3 | The compound exhibited antioxidant properties in neuronal cell models, suggesting protective effects against oxidative damage. |

Q & A

Q. What are the recommended synthetic routes for 1-Cbz-4-amino-4-piperidineacetic acid?

- Methodological Answer : The synthesis typically involves coupling 4-aminopiperidine with acetic acid derivatives under Cbz (carbobenzyloxy) protection. Key steps include:

Cbz Protection : React 4-aminopiperidine with benzyl chloroformate in a basic medium (e.g., sodium bicarbonate) to introduce the Cbz group.

Acetic Acid Conjugation : Use carbodiimide-based coupling agents (e.g., EDC/HCl) to conjugate the Cbz-protected amine with acetic acid.

Purification : Employ column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) for purification .

Critical Parameters :

- Solvent choice (THF or dichloromethane for anhydrous conditions).

- Reaction temperature (0–25°C to avoid side reactions).

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm structure via H and C NMR, focusing on peaks for the Cbz group (δ 7.2–7.4 ppm for aromatic protons) and piperidine backbone (δ 1.5–3.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H] at m/z 307) .

Q. What solvents are compatible with this compound during experimental workflows?

- Methodological Answer : Compatible solvents include acetonitrile, methanol, and dichloromethane. Avoid acetic acid due to potential esterification side reactions. For solubility testing, prepare stock solutions in DMSO (10 mM) and dilute with aqueous buffers .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the Cbz-protection step to minimize competing side reactions?

- Methodological Answer :

- Stoichiometry : Maintain a 1:1.2 molar ratio of 4-aminopiperidine to benzyl chloroformate to ensure complete protection.

- pH Control : Use sodium bicarbonate (pH 8–9) to scavenge HCl byproducts and prevent acid-catalyzed decomposition.

- Temperature : Perform reactions at 0–5°C to suppress N-overprotection or ring-opening side reactions .

Data Table :

| Parameter | Optimal Range | Observed Yield Improvement |

|---|---|---|

| Temperature | 0–5°C | 75% → 89% |

| Solvent | THF | 68% → 82% |

Q. How should contradictory spectral data (e.g., unexpected NMR shifts) be resolved during structural validation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR data with computational predictions (e.g., DFT calculations) or literature values for analogous Cbz-piperidine derivatives .

- 2D NMR Techniques : Use COSY and HSQC to resolve overlapping signals, particularly for piperidine ring protons.

- X-ray Crystallography : If crystalline, obtain single-crystal data to confirm stereochemistry and bond connectivity .

Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?

- Methodological Answer :

- Quality Control : Implement strict HPLC and MS criteria for purity (>98%) and peptide content analysis (if applicable).

- Solubility Standardization : Pre-dissolve the compound in DMSO at a fixed concentration (e.g., 10 mM) and validate via UV-Vis spectroscopy.

- Storage : Store lyophilized samples at -20°C under argon to prevent hydrolysis of the Cbz group .

Q. How can the stability of this compound be systematically tested under physiological conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate the compound in PBS (pH 7.4) at 37°C for 24–72 hours. Monitor degradation via HPLC.

- Stress Testing : Expose to oxidative (HO), acidic (0.1 M HCl), and basic (0.1 M NaOH) conditions to identify labile functional groups.

- Kinetic Analysis : Calculate half-life (t) using first-order decay models .

Data Contradiction Analysis

Q. How to reconcile discrepancies between theoretical and observed molecular weights in MS data?

- Methodological Answer :

- Adduct Formation : Check for sodium ([M+Na]) or potassium adducts, which may shift m/z values by +22 or +38 Da.

- Isotopic Patterns : Analyze isotopic distribution to confirm molecular formula (e.g., Cl vs. Cl in hydrochloride salts).

- Fragmentation Patterns : Use tandem MS (MS/MS) to identify unexpected cleavage products, such as loss of the Cbz group (-91 Da) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.